molecular formula C14H19BrN4O B7010228 N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine

Cat. No.: B7010228
M. Wt: 339.23 g/mol
InChI Key: PBCPSSOVOHRIJO-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine is a synthetic organic compound that features a pyridine ring substituted with bromine and methoxy groups, linked to an ethanamine chain through a pyrazole ring

Properties

IUPAC Name

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O/c1-4-19-9-12(7-18-19)10(2)16-6-11-5-13(15)8-17-14(11)20-3/h5,7-10,16H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCPSSOVOHRIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C)NCC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-methoxypyridine and 1-ethyl-4-pyrazolecarboxaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-bromo-2-methoxypyridine with a suitable alkylating agent to introduce the ethanamine chain.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-ethyl-4-pyrazolecarboxaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium azide (NaN₃) are often employed.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism by which N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the bromine and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-4-yl)ethanamine
  • N-[(5-chloro-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine
  • N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)propanamine

Uniqueness

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrazole moiety. These structural features can influence its reactivity and interaction with biological targets, potentially offering advantages over similar compounds in terms of efficacy and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with related compounds

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